

ATTO 465 NHS Ester: A Comprehensive Technical Guide to its Photophysical Properties

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Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

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ATTO 465 NHS ester is a fluorescent labeling dye belonging to the acriflavine dye family, prized for its robust photophysical characteristics. This guide provides an in-depth overview of its core properties and the experimental protocols essential for its application in research and development. The dye's strong absorption, high fluorescence quantum yield, and excellent stability make it a versatile tool for the covalent labeling of biomolecules such as proteins and nucleic acids.^[1]

Core Photophysical and Chemical Characteristics

ATTO 465 is characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima, reducing self-quenching and enhancing detection sensitivity.^{[2][3]} It is moderately hydrophilic and demonstrates high thermal and photostability, which are critical for imaging applications that require prolonged or intense illumination.^[1] The N-Hydroxysuccinimidyl (NHS) ester reactive group allows for the efficient covalent attachment of the dye to primary amines on biomolecules.

Quantitative Photophysical Data

The key photophysical properties of ATTO 465 in aqueous solution are summarized in the table below, providing a quick reference for experimental design and data analysis.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[4]
Emission Maximum (λ_{em})	506 nm	[4]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	[4]
Fluorescence Quantum Yield (Φ)	75%	[4]
Fluorescence Lifetime (τ)	5.0 ns	[4]
Stokes Shift	~53 nm	[1]
Correction Factor (CF_{280})	0.48	[4]
Molecular Weight (NHS Ester)	493 g/mol	[4]

Experimental Protocols

Measurement of Photophysical Properties

1. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the conversion of absorbed light into emitted light.[1] It is typically determined relative to a standard of a known quantum yield.

- Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference compound with a known quantum yield.[5]
- Instrumentation: A calibrated fluorescence spectrometer and a UV-Vis spectrophotometer are required.[1]
- Methodology:
 - Prepare dilute solutions of both the sample (ATTO 465) and a suitable reference standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.[5]

- Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.[\[5\]](#)
- Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.[\[5\]](#)
- Integrate the area under the emission spectra for both the sample and the standard.
- Calculate the quantum yield of the sample using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ Where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent
 - 'sample' and 'std' refer to the sample and the standard, respectively.[\[5\]](#)

2. Determination of Fluorescence Lifetime (Time-Domain Method)

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common time-domain method for its measurement.[\[6\]](#)

- Principle: The sample is excited by a short pulse of light, and the time delay between the excitation pulse and the detection of the emitted photons is measured. By repeating this process, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[\[6\]](#)
- Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[\[3\]](#)
- Methodology:

- Prepare a solution of the fluorescent sample.
- Excite the sample with a high-repetition-rate pulsed light source.
- Detect the emitted single photons and record their arrival times relative to the excitation pulses.
- Construct a histogram of the arrival times, which will show an exponential decay.
- Fit the decay curve with an exponential function to determine the fluorescence lifetime.^[6]

Biomolecule Labeling with ATTO 465 NHS Ester

The following protocols describe the covalent labeling of proteins and oligonucleotides with **ATTO 465 NHS ester**.

1. Protein Labeling

This protocol is suitable for labeling proteins via primary amines, such as the N-terminus or the side chain of lysine residues.^[7]

- Materials:
 - Protein to be labeled
 - **ATTO 465 NHS ester**
 - Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)^[2]
 - Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)^[2]
 - Gel filtration column (e.g., Sephadex G-25)^[2]
- Procedure:
 - Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer.^[2]

- Dye Preparation: Immediately before use, dissolve the **ATTO 465 NHS ester** in DMF or DMSO to a concentration of 1-2 mg/mL.[7]
- Labeling Reaction: While gently vortexing the protein solution, add the dissolved dye. A 3- to 10-fold molar excess of the dye to the protein is a good starting point. Incubate the reaction for 1 hour at room temperature, protected from light.[7]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. The first colored fraction to elute will be the labeled protein.[2]

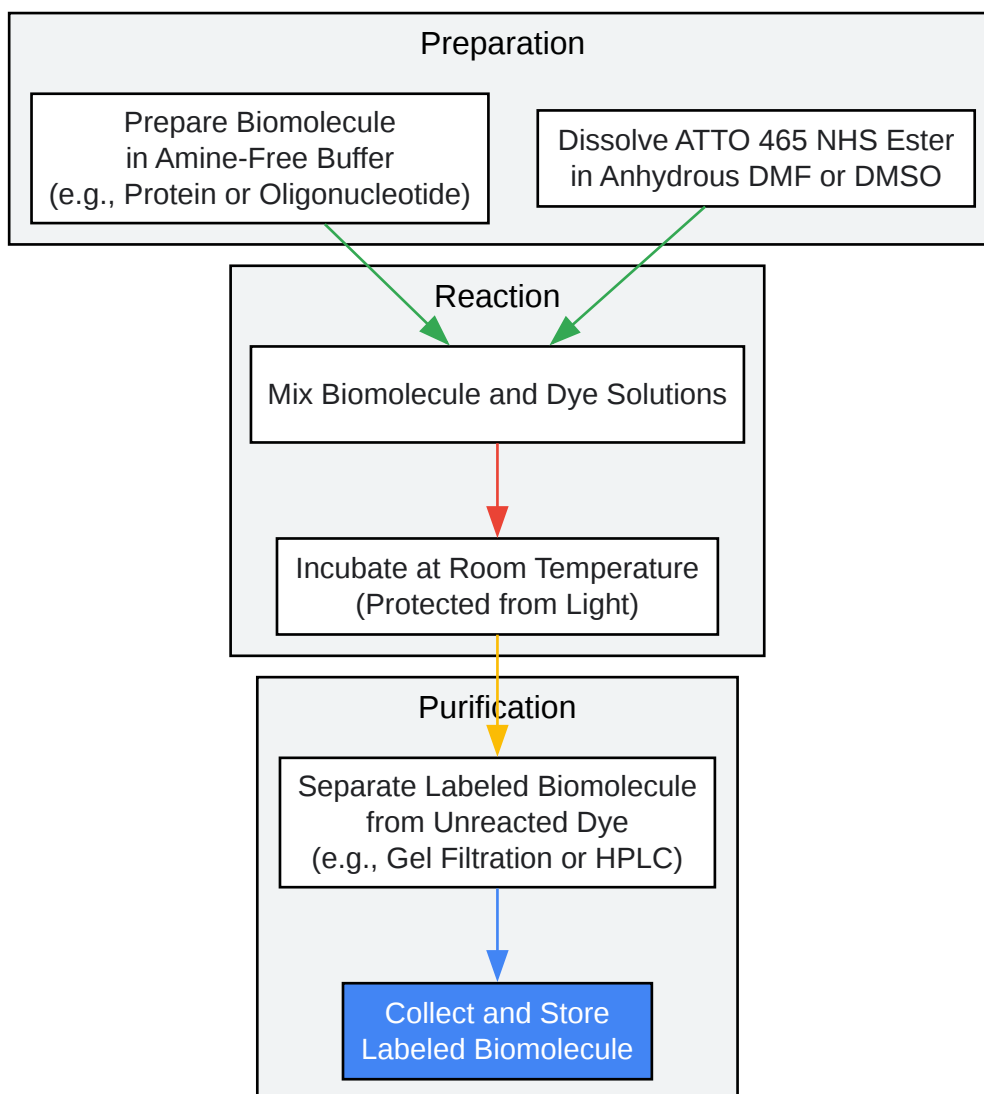
2. Oligonucleotide Labeling

This protocol is for labeling amino-modified oligonucleotides.[7]

- Materials:
 - Amino-modified oligonucleotide
 - **ATTO 465 NHS ester**
 - Labeling buffer (e.g., 0.2 M carbonate buffer, pH 8.0-9.0)[7]
 - Anhydrous DMF[7]
 - Purification system (e.g., HPLC)
- Procedure:
 - Oligonucleotide and Dye Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM. Prepare a 5 mg/mL solution of **ATTO 465 NHS ester** in anhydrous DMF.[7]
 - Labeling Reaction: Add the dye solution to the oligonucleotide solution. Incubate for 2 hours at room temperature with shaking.[7]
 - Purification: Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or gel filtration.[7]

Visualizing the Workflow

The general experimental workflow for labeling a biomolecule with **ATTO 465 NHS ester** can be visualized as a three-stage process: Preparation, Reaction, and Purification.



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Caption: Biomolecule Labeling Workflow with **ATTO 465 NHS Ester**.

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